molecular formula C17H18N2O3S B488526 1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B488526
M. Wt: 330.4 g/mol
InChI Key: DKOTUJPACITVMD-UHFFFAOYSA-N
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Description

1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a sophisticated pyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a dihydropyrazole core structure substituted with acetyl, dimethoxyphenyl, and thienyl moieties, creating a multifunctional scaffold with potential for diverse biological interactions. Pyrazole derivatives are recognized in scientific literature as promising pharmacophores with demonstrated biological activities in research settings. The specific molecular architecture of this compound, particularly the presence of both electron-donating methoxy groups and the heteroaromatic thiophene ring, suggests potential interactions with various enzyme systems and biological targets. Researchers are investigating this pyrazole derivative primarily in lead optimization studies and structure-activity relationship (SAR) investigations, particularly for developing novel therapeutic agents. The 3,4-dimethoxyphenyl moiety may contribute to CNS permeability and receptor binding affinity, while the thienyl substituent offers unique electronic properties and potential for heterocyclic interactions in biological systems. The acetyl group at the N1 position provides opportunities for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry programs. This specialized chemical is offered exclusively for research applications in pharmaceutical development, chemical biology, and investigative biochemistry. It is strictly intended for use by qualified laboratory professionals in controlled research settings.

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C17H18N2O3S/c1-11(20)19-14(10-13(18-19)17-5-4-8-23-17)12-6-7-15(21-2)16(9-12)22-3/h4-9,14H,10H2,1-3H3

InChI Key

DKOTUJPACITVMD-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

1-Acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H17N3O3SC_{16}H_{17}N_{3}O_{3}S. The compound features a pyrazole ring substituted with an acetyl group and a dimethoxyphenyl moiety, contributing to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, a series of 4,5-dihydropyrazole derivatives demonstrated significant inhibitory effects against various cancer cell lines. The introduction of specific substituents on the pyrazole ring was found to enhance cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine inhibition. In vitro studies indicated that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM. These results suggest that modifications on the pyrazole scaffold can lead to potent anti-inflammatory agents .

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial properties. Compounds similar to this compound were tested against various bacterial strains (e.g., E. coli, Bacillus subtilis) and fungi (Aspergillus niger). The results indicated effective inhibition comparable to standard antibiotics at specific concentrations .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Key modifications that enhance activity include:

  • Substitution Patterns : The presence of electron-donating groups (like methoxy) on the phenyl ring increases lipophilicity and bioavailability.
  • Acetyl Group : The acetyl substituent at position 1 enhances the compound's ability to interact with biological targets.
  • Thienyl Moiety : The incorporation of a thienyl group contributes to improved binding affinity and selectivity for certain receptors .

Case Studies

Several case studies have demonstrated the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluating the efficacy of pyrazole derivatives in combination with standard chemotherapy agents showed improved outcomes in resistant breast cancer cell lines .
  • Inflammatory Disorders : Clinical evaluations indicated that compounds exhibiting significant TNF-α inhibition could serve as potential treatments for chronic inflammatory diseases .

Scientific Research Applications

General Synthesis Procedure

  • Reagents : Acetylacetone, thienyl hydrazone, and acidic catalyst (e.g., acetic acid).
  • Reaction Conditions : Reflux the mixture for several hours while monitoring via thin-layer chromatography (TLC).
  • Isolation : After completion, cool the mixture, filter the precipitate, and recrystallize from a suitable solvent.

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Studies indicate that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi. The specific compound has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells. In vitro studies have shown that 1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it has shown efficacy in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases .

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives linked to indole moieties revealed that this compound exhibited potent anticancer activity. The MTT assay demonstrated that this compound effectively inhibited cell proliferation in human colorectal carcinoma cells (HCT-116) with an IC50 value indicating strong cytotoxicity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains. The results indicated that it acted as a selective inhibitor of bacterial growth with minimal toxicity to human cells. The mechanism of action was hypothesized to involve disruption of bacterial cell wall synthesis .

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibition observed
Escherichia coliInhibition observed
AnticancerMCF-7IC50 = 15 µM
A549IC50 = 12 µM
Anti-inflammatoryAnimal ModelReduced inflammation

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Compound Name Substituents (Position 3/5) Molecular Formula Molecular Weight logP Key Features
Target Compound 2-Thienyl / 3,4-Dimethoxyphenyl C₁₈H₁₉N₂O₃S 343.42* ~2.8† High lipophilicity, dual aromatic systems
1-Acetyl-5-(3-Cl-Phenyl)-3-Phenyl Analogue Phenyl / 3-Chlorophenyl C₁₇H₁₆ClN₂O 315.78 3.1 Electron-withdrawing Cl, increased logP
MLS000674186 5-Methylfuran / 2-Thienyl C₁₄H₁₄N₂O₂S 274.34 2.2 Reduced steric bulk, lower molecular weight
Compound 1 () Phenyl / 4-(Piperidin-1-yl)Phenyl C₂₈H₃₀N₄O₂ 454.57 N/A Piperidine moiety enhances basicity and AChE inhibition (40.92% activity)

*Calculated based on formula; †Estimated via analogous compounds (e.g., : XlogP = 2.2 for a related thienyl derivative).

Key Observations :

  • Lipophilicity : The target compound’s logP (~2.8) is intermediate, balancing the electron-donating methoxy groups (increasing logP) and the polar thienyl sulfur (slightly reducing logP). Chlorophenyl analogues (e.g., 3-Cl derivative) exhibit higher logP (~3.1) due to Cl’s hydrophobicity .

Pharmacokinetic and Drug-Likeness Considerations

  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas the thienyl moiety may undergo oxidation. Comparative studies with chlorophenyl analogues () could clarify metabolic pathways .

Preparation Methods

Table 1: Critical Reaction Parameters for Pyrazole Formation

ParameterValue/RangeRole in Synthesis
Hydrazine stoichiometry1:1 with chalconeEnsures complete cyclization
Acetic acid volume20 mL/mmol chalconeSolvent and acetylating agent
Reflux temperature110–120°CAccelerates cyclization kinetics
Reaction time8 hoursMaximizes yield and purity

Alternative Catalytic Approaches

Acid-Catalyzed Cyclization

Concentrated sulfuric acid (H2_2SO4_4) may replace acetic acid in regioselective syntheses. For example, source demonstrates H2_2SO4_4-catalyzed cyclocondensation of chalcones with 2,4-dinitrophenylhydrazine, though this introduces nitro groups unsuitable for the target compound. However, the mechanism highlights the viability of Brønsted acids in enhancing reaction rates and selectivity.

Purification and Characterization

Post-synthesis purification involves:

  • Cooling and precipitation : The reaction mixture is poured into ice-cold water to precipitate the crude product.

  • Column chromatography : Silica gel elution with n-hexane:acetone (7:3) removes unreacted chalcone and byproducts.

  • Recrystallization : Ethanol or methanol recrystallization yields analytically pure material (>95% purity by TLC).

Spectroscopic validation :

  • IR : C=O stretch at 1650–1680 cm1^{-1} (acetyl group), C=N stretch at 1550–1600 cm1^{-1}.

  • 1^1H NMR : Singlets for methoxy groups (δ 3.85–3.90 ppm), thienyl protons (δ 6.90–7.40 ppm), and diastereotopic pyrazoline protons (δ 3.10–4.20 ppm).

Challenges and Mitigation Strategies

Regioselectivity Control

Competing regioisomers may form if the chalcone’s substituents lack electronic contrast. Strategies include:

  • Electron-donating groups (e.g., methoxy) at the acetophenone ring to direct hydrazine attack.

  • Polar solvents (e.g., DMF) to stabilize charged intermediates.

Byproduct Formation

Over-acetylation or dimerization is minimized by:

  • Stoichiometric control : Limiting acetic acid to 20 mL/mmol chalcone.

  • Low-temperature workup : Immediate cooling post-reflux.

Industrial Scalability Considerations

For large-scale production:

  • Continuous flow reactors enhance heat/mass transfer during cyclocondensation.

  • Green solvents (e.g., PEG-400) reduce environmental impact without compromising yield .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-acetyl-5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole?

  • Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A microwave-assisted approach enhances reaction efficiency, reducing time and by-products. For example, a similar pyrazole derivative was synthesized using microwave irradiation (80–120°C, 20–30 minutes), achieving high yields (78–85%) with improved regioselectivity . Traditional methods involve refluxing in ethanol or methanol with acidic/basic catalysts, but these may require longer reaction times (6–12 hours) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Refinement via SHELXL (part of the SHELX suite) is recommended due to its robustness in handling small-molecule crystallography . Complementary techniques include 1H^1H NMR (e.g., δ = 6.83 ppm for aromatic protons) and IR spectroscopy (e.g., C=O stretching at ~1650 cm1^{-1}) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Colorimetric assays for enzyme inhibition (e.g., COX-1/COX-2 selectivity) are ideal. A related pyrazole derivative showed COX-1 inhibition (IC50_{50} = 2–7 nM) using the MTT method on NIH/3T3 cells, with validation via Schrödinger’s QikProp for drug-likeness .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical spectral data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can model UV-Vis and IR spectra. Compare computed vs. experimental data to identify conformational discrepancies. For example, a study on a chlorophenyl-dihydro-pyrazole used DFT to explain deviations in C=O vibrational frequencies caused by solvent effects .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

  • Methodological Answer : Semipreparative chiral chromatography (e.g., Chiralpak IA/IB columns) resolves enantiomers. For MAO inhibitors, enantiomers of a similar acetyl-pyrazole showed 2–7 nM differences in KiK_i values, emphasizing the need for stereochemical analysis in structure-activity studies .

Q. How do substituent effects (e.g., 3,4-dimethoxyphenyl vs. thienyl) influence electronic properties?

  • Methodological Answer : Frontier Molecular Orbital (FMO) analysis via Gaussian 09 reveals electron-withdrawing/donating effects. The 3,4-dimethoxyphenyl group increases electron density on the pyrazole ring (HOMO-LUMO gap ~4.5 eV), while the thienyl group enhances π-π stacking interactions .

Q. What crystallographic tools analyze intermolecular interactions in this compound?

  • Methodological Answer : Mercury CSD 2.0’s Materials Module identifies hydrogen-bonding motifs (e.g., C–H···O, N–H···π). Graph-set analysis (e.g., R22(8)R_2^2(8) patterns) explains packing efficiency, critical for polymorphism studies .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity across studies?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., fixed enzyme concentrations, pH 7.4 buffers). For COX-1 inhibitors, ensure selectivity ratios (SI > 104^4) are recalculated using consistent IC50_{50} determination methods (e.g., fluorometric vs. colorimetric) .

Q. Why do synthetic yields vary between microwave and conventional methods?

  • Methodological Answer : Microwave irradiation reduces side reactions (e.g., oxidation of thienyl groups) by minimizing thermal degradation. Compare purity via HPLC (C18 column, acetonitrile/water gradient) to quantify by-products .

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